

In-Depth Technical Guide: Safety and Hazards of 5-Bromo-2-methoxyphenol

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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenol

Cat. No.: B1267044

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with **5-Bromo-2-methoxyphenol** (CAS No: 37942-01-1). The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who handle or are investigating this compound. This guide synthesizes available data on its toxicological profile, including its Globally Harmonized System (GHS) classification, and outlines standard experimental protocols for hazard assessment. Furthermore, it explores the potential biological impact of this compound by examining the modulation of key inflammatory signaling pathways, drawing insights from structurally related molecules. All quantitative data is presented in structured tables for clarity, and logical relationships and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

5-Bromo-2-methoxyphenol, also known as 4-Bromo-2-hydroxyanisole, is a substituted aromatic compound. A summary of its key physical and chemical properties is provided in the table below.

Property	Value
CAS Number	37942-01-1
Molecular Formula	C ₇ H ₇ BrO ₂
Molecular Weight	203.03 g/mol
Appearance	White to very pale yellow crystal/powder
Melting Point	65 °C
Boiling Point	150 °C at 2.7 kPa

Hazard Identification and Classification

5-Bromo-2-methoxyphenol is classified as a hazardous substance. The GHS classification is based on available data and notifications from suppliers.

GHS Classification

The following table summarizes the GHS hazard classification for **5-Bromo-2-methoxyphenol**.

Hazard Class	Category
Acute Toxicity, Oral	Category 4
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation	Category 3

GHS Label Elements

The GHS label elements, including pictograms, signal word, hazard statements, and precautionary statements, are crucial for safe handling.

Element	Description
Pictogram	
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements	Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501

A detailed breakdown of the precautionary statements can be found in safety data sheets provided by suppliers.

Toxicological Data

While specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for **5-Bromo-2-methoxyphenol** are not readily available in the public domain, the GHS classification of "Acute Toxicity, Oral, Category 4" indicates an expected LD50 value in the range of 300 to 2000 mg/kg for oral exposure in animal studies. The lack of specific data highlights the need for further experimental investigation to definitively quantify its toxicological profile. Safety data sheets for this compound often state "no data available" for acute toxicity, skin and eye irritation, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[2][3]

Experimental Protocols for Hazard Assessment

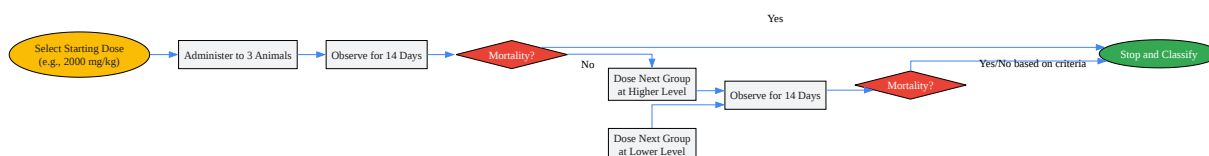
To address the data gaps and to verify the GHS classifications, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed. These guidelines provide a framework for the reliable and reproducible assessment of chemical hazards.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance into one of a series of toxicity classes.

Methodology:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.
- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Stepwise Procedure:** The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.
- **Endpoint:** The test allows for the classification of the substance based on the observed mortality at different dose levels.



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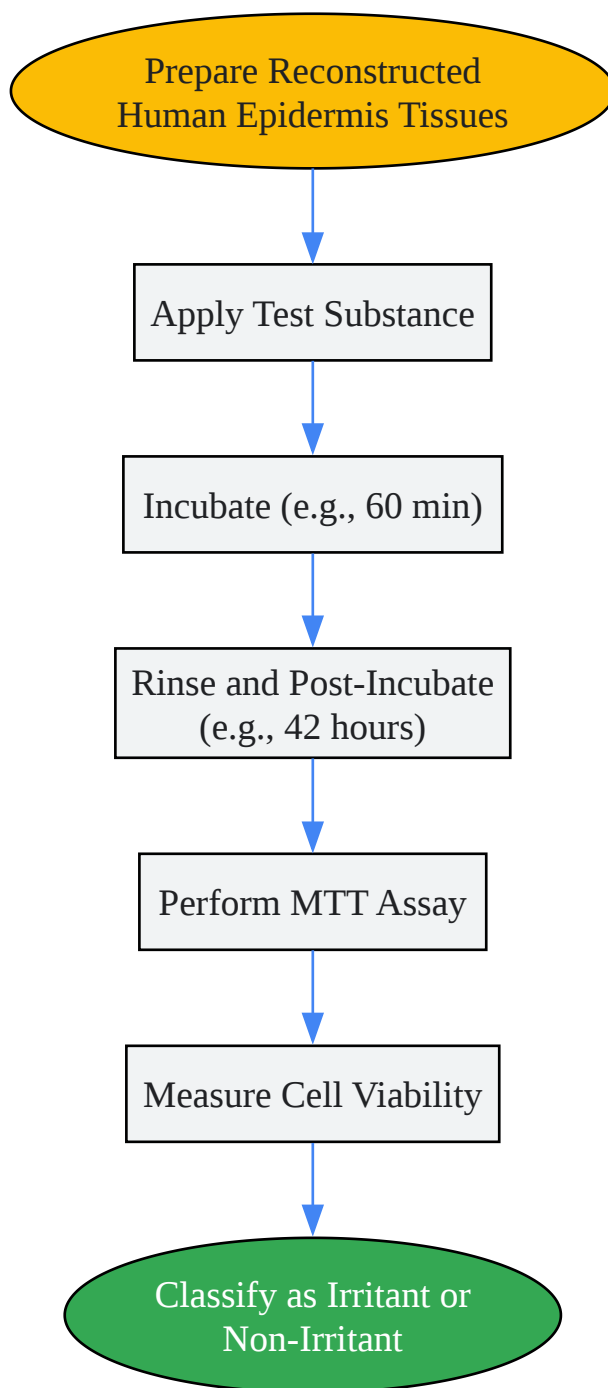
Caption: Workflow for OECD Test Guideline 423 (Acute Toxic Class Method).

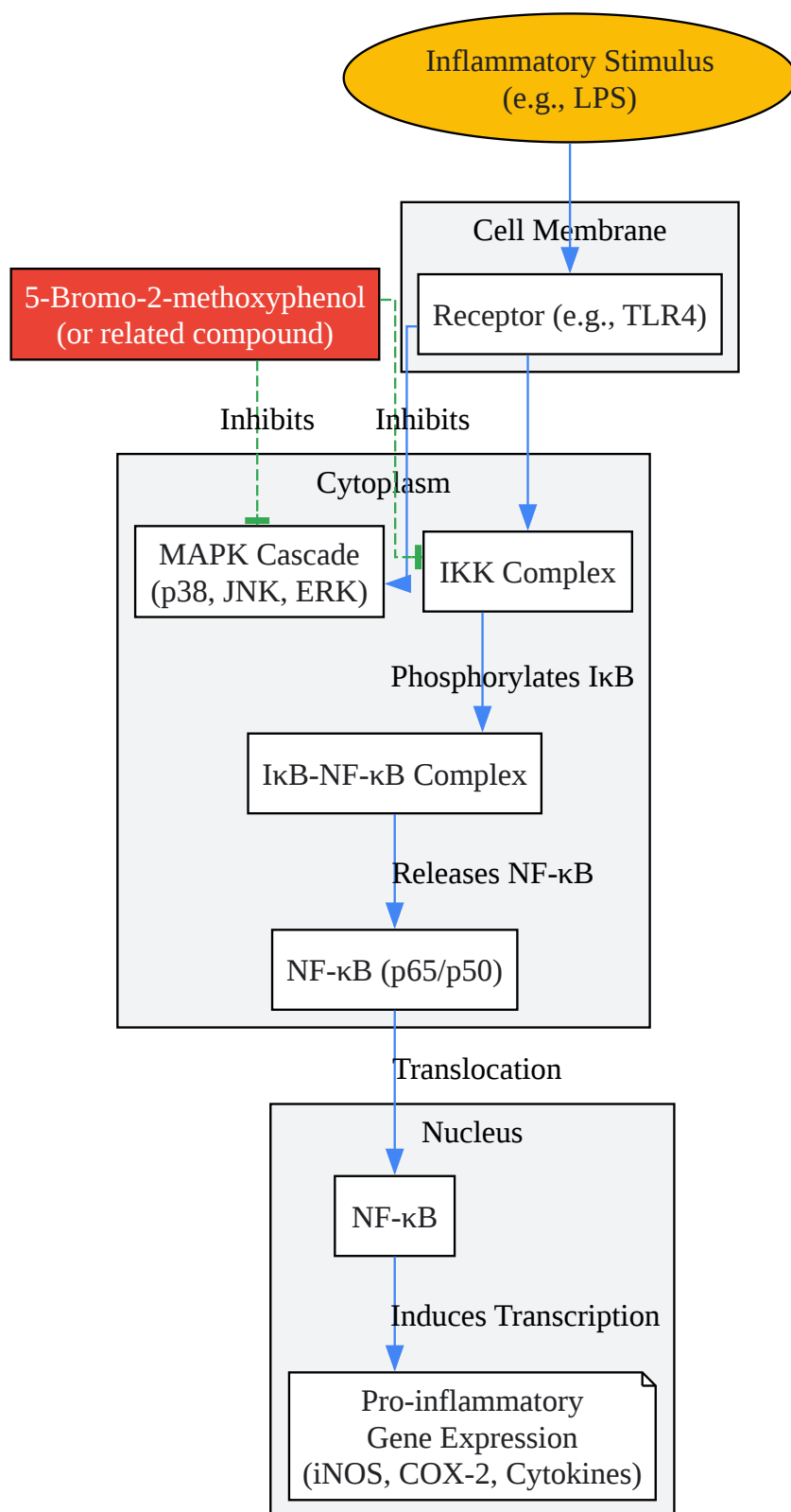
In Vitro Skin Irritation (OECD Test Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its effect on a reconstructed human epidermis model.

Methodology:

- **Tissue Preparation:** Commercially available reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.
- **Test Substance Application:** A defined amount of the test substance is applied topically to the surface of the RhE tissue.
- **Exposure and Incubation:** The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours).
- **Viability Assessment:** Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.
- **Data Analysis:** The viability of the test substance-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is an irritant.





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